![molecular formula C12H13ClN4 B6457088 5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine CAS No. 2549056-19-9](/img/structure/B6457088.png)

5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

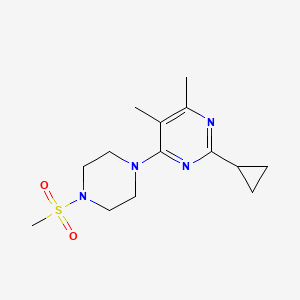

The compound “5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine” is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine”, involves the use of pyrimidifen as a template according to the principle of bioisosterism . The synthesis, characterization, and activity data of these compounds are presented in various research studies .科学的研究の応用

- Chronic Myelogenous Leukemia (CML) : Researchers have explored this compound as a potential template for drug design against CML . Molecular docking studies indicate its affinity for CML treatment, although further research is needed .

- Organic molecules with nonlinear optical properties find applications in optical signal processing. While not directly studied for this compound, similar push–pull molecules containing donor and acceptor groups have been investigated .

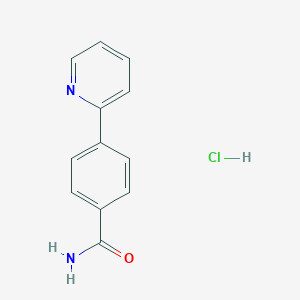

- By masking boronic acids with diethanolamine or N-methyl/N-phenyl diethanolamine, 2-pyridyl moieties can be incorporated into (hetero)biaryls. This method has been used to synthesize related compounds .

Medicinal Chemistry and Drug Design

Nonlinear Optical Materials

Suzuki–Miyaura Coupling

作用機序

Target of Action

The primary target of 5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is Methionine Aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .

Mode of Action

The compound interacts with Methionine Aminopeptidase 1, affecting its ability to remove the N-terminal methionine from nascent proteins . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged (Met-Ala) .

Biochemical Pathways

It is understood that the compound’s interaction with methionine aminopeptidase 1 can influence protein synthesis . This could potentially affect various cellular processes and pathways that rely on the proper formation of proteins.

将来の方向性

The future directions for the study of “5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine” and similar compounds involve further exploration of their fungicidal activity . With the increasing evolution of pesticide resistance, new compounds that have not yet evolved non-target resistance and target resistance are being developed . The study of pyrimidinamine compounds, therefore, remains a hot topic in the pesticide field .

特性

IUPAC Name |

5-chloro-N-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-17(12-15-8-11(13)9-16-12)7-4-10-2-5-14-6-3-10/h2-3,5-6,8-9H,4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMQZUBTWSWNPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=NC=C1)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(difluoromethyl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6457014.png)

![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6457029.png)

![4-tert-butyl-2-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457037.png)

![N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457043.png)

![N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B6457046.png)

![4-tert-butyl-2-cyclopropyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457061.png)

![2-cyclopropyl-4-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457067.png)

![2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457073.png)

![5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6457076.png)

![2-cyclopropyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457083.png)

![2-cyclopropyl-4,5-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6457093.png)

![[2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B6457098.png)